![molecular formula C10H11N3O3S B2943204 Ethyl (7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)acetate CAS No. 145694-86-6](/img/structure/B2943204.png)
Ethyl (7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)acetate is a chemical compound with the molecular formula C10H11N3O3S and a molecular weight of 253.28 .
Synthesis Analysis
The synthesis of this compound involves the cyclo-dehydration at the amino group with ethyl acetoacetate and bromination of the pyrimidine fragment of 7-methyl-5-oxo-5H-1,3,4-thiadiazolo . Another reaction that leads to the formation of this compound is the reaction of 2-hydrazino-7-methyl-5-ozo-5H-1,3,4-thiadiazolo .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11N3O3S/c1-3-16-9(15)5-7-12-13-8(14)4-6(2)11-10(13)17-7/h4-5,12H,3H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The reactions of this compound involve the amino group with benzoyl chloride and chloroformates . The conditions of cyclo-dehydration at the amino group with ethyl acetoacetate and bromination of the pyrimidine fragment of 7-methyl-5-oxo-5H-1,3,4-thiadiazolo have been found.Physical And Chemical Properties Analysis
The compound has a molecular weight of 253.28 . The InChI code provides information about its molecular structure .Scientific Research Applications
- Ethyl (7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)acetate exhibits promising antibacterial and antiviral activities. Researchers have explored its potential as a therapeutic agent against infectious diseases due to its ability to inhibit microbial growth and viral replication .
- Researchers have explored the compound’s effects on cancer cells. Its unique structure could make it a candidate for targeted therapies or combination treatments in oncology .
Antibacterial and Antiviral Properties
Antitumor Potential
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the compound can react with carbon disulfide to form alkaline salts of substituted dithiocarbamic or iminodithiocarbonic acids . This suggests that the compound may interact with its targets through the formation of these derivatives.
Biochemical Pathways
The compound’s reaction with carbon disulfide suggests that it may be involved in sulfur metabolism .
properties
IUPAC Name |
ethyl 2-(7-methyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-3-16-9(15)5-7-12-13-8(14)4-6(2)11-10(13)17-7/h4H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMVOCWCDBOYOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN2C(=O)C=C(N=C2S1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.